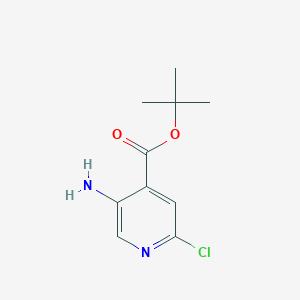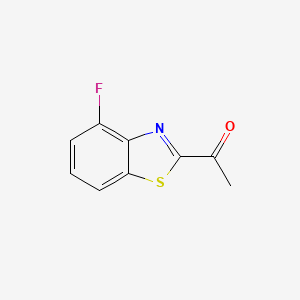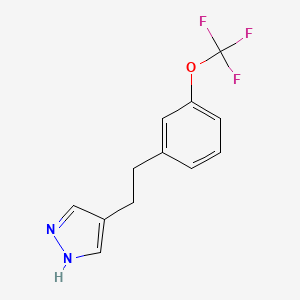
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenethyl moiety, which is further connected to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The benzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Alkylation: The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the phenethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing robust and recyclable catalysts to minimize costs and environmental impact.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in the development of probes for protein labeling and imaging.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Antimicrobial Agents: Investigated for its antimicrobial properties against various pathogens.
Industry
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to harsh environments.
Electronics: Applied in the development of electronic materials with improved performance characteristics.
作用機序
The mechanism by which 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets. These include:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can modulate the activity of certain receptors, affecting signal transduction pathways.
Pathway Involvement: Involved in pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the phenethyl group.
3-(Trifluoromethoxy)phenylpyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the phenethyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
4-[2-[3-(trifluoromethoxy)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)18-11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
InChIキー |
HWDRKLVUTLYNPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


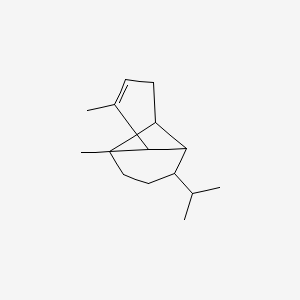

![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

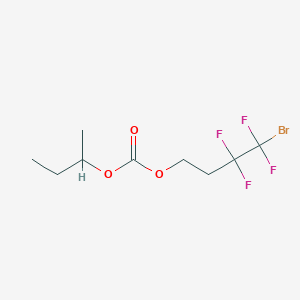

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)

